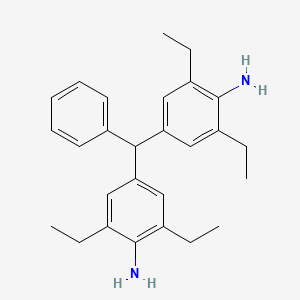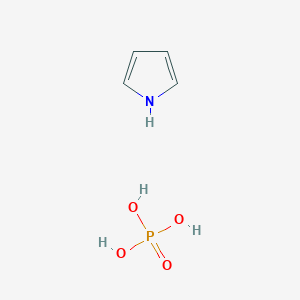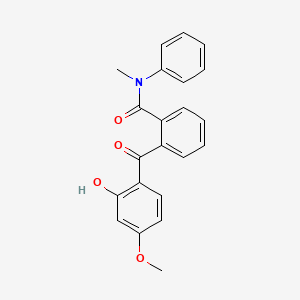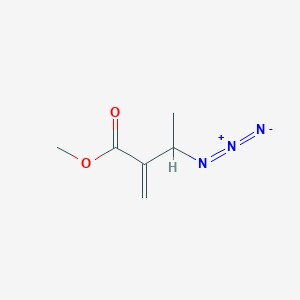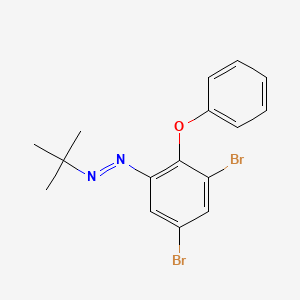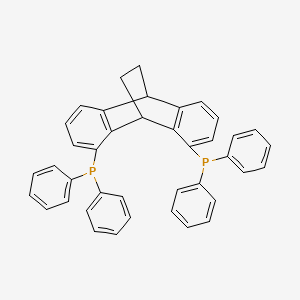
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is a bidentate ligand that has gained attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 1,8-dibromo-9,10-dihydro-9,10-ethanoanthracene with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: This compound readily forms coordination complexes with transition metals such as palladium, platinum, and nickel. These complexes are often used in catalytic applications.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coordination: Transition metal salts (e.g., palladium chloride, platinum chloride), solvents such as dichloromethane or toluene.
Substitution: Electrophiles such as bromine or nitric acid, solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: Phosphine oxides.
Coordination: Metal-ligand complexes.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are employed as catalysts in various organic reactions, including cross-coupling and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as conductive polymers and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The specific molecular targets and pathways depend on the nature of the metal-ligand complex and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(diphenylphosphino)naphthalene: Another bidentate ligand with similar coordination properties but a different aromatic backbone.
1,5-Bis(diphenylphosphino)biphenylene: An isomeric compound with a biphenylene backbone, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)benzene: A smaller ligand with similar phosphine groups, often used in coordination chemistry.
Uniqueness
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is unique due to its rigid ethanoanthracene backbone, which provides steric hindrance and influences the geometry of the metal-ligand complexes. This can lead to enhanced stability and selectivity in catalytic reactions compared to other similar ligands.
Eigenschaften
CAS-Nummer |
832673-32-2 |
|---|---|
Molekularformel |
C40H32P2 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
(13-diphenylphosphanyl-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaenyl)-diphenylphosphane |
InChI |
InChI=1S/C40H32P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)37-25-13-23-34-33-27-28-36(39(34)37)40-35(33)24-14-26-38(40)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26,33,36H,27-28H2 |
InChI-Schlüssel |
OGPMTQBIWRYJNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=C(C1C4=C2C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


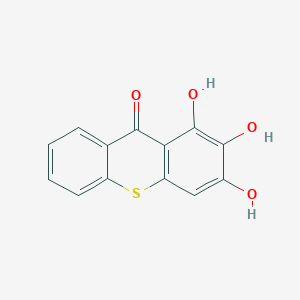

![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
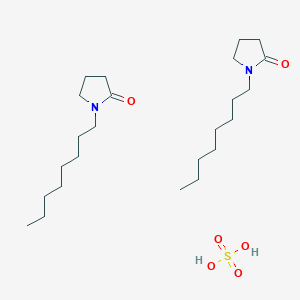
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
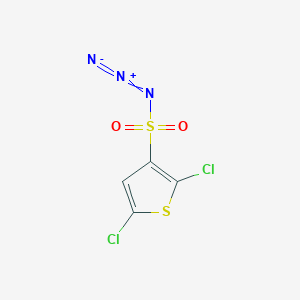
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
